Cas no 656817-41-3 (5,7-Dimethyl-6-(3-methylbenzyl)pyrazolo-1,5-apyrimidine-3-carboxylic acid)

5,7-Dimethyl-6-(3-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a pyrazolopyrimidine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a carboxylic acid functional group, enhancing its utility as an intermediate for further chemical modifications. The presence of dimethyl and methylbenzyl substituents contributes to its unique steric and electronic properties, which may influence binding affinity in biological systems. This compound is of interest for its potential role in the development of small-molecule inhibitors or probes targeting specific enzymatic pathways. Its well-defined molecular framework allows for precise structure-activity relationship studies, making it a valuable candidate for exploratory research in drug discovery and biochemical applications.
5,7-Dimethyl-6-(3-methylbenzyl)pyrazolo-1,5-apyrimidine-3-carboxylic acid structure
656817-41-3 structure
Product Name:5,7-Dimethyl-6-(3-methylbenzyl)pyrazolo-1,5-apyrimidine-3-carboxylic acid
CAS No:656817-41-3
MF:C17H17N3O2
MW:295.335783720016
MDL:MFCD03450667
CID:4715777
Update Time:2025-07-18

5,7-Dimethyl-6-(3-methylbenzyl)pyrazolo-1,5-apyrimidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5,7-dimethyl-6-(3-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
    • 5,7-Dimethyl-6-(3-methylbenzyl)pyrazolo-[1,5-a]pyrimidine-3-carboxylic acid
    • 5,7-dimethyl-6-[(3-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
    • HXPMNHCVJPBFDQ-UHFFFAOYSA-N
    • STK503961
    • R7730
    • 5,7-Dimethyl-6-(3-methylbenzyl)pyrazolo-1,5-apyrimidine-3-carboxylic acid
    • MDL: MFCD03450667
    • Inchi: 1S/C17H17N3O2/c1-10-5-4-6-13(7-10)8-14-11(2)19-16-15(17(21)22)9-18-20(16)12(14)3/h4-7,9H,8H2,1-3H3,(H,21,22)
    • InChI Key: HXPMNHCVJPBFDQ-UHFFFAOYSA-N
    • SMILES: OC(C1C=NN2C=1N=C(C)C(CC1C=CC=C(C)C=1)=C2C)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 417
  • Topological Polar Surface Area: 67.5

5,7-Dimethyl-6-(3-methylbenzyl)pyrazolo-1,5-apyrimidine-3-carboxylic acid Security Information

  • HazardClass:IRRITANT

5,7-Dimethyl-6-(3-methylbenzyl)pyrazolo-1,5-apyrimidine-3-carboxylic acid Pricemore >>

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5,7-Dimethyl-6-(3-methylbenzyl)pyrazolo-1,5-apyrimidine-3-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:656817-41-3)5,7-Dimethyl-6-(3-methylbenzyl)pyrazolo-1,5-apyrimidine-3-carboxylic acid
Order Number:A1169304
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:13
Price ($):240.0
Email:sales@amadischem.com

Additional information on 5,7-Dimethyl-6-(3-methylbenzyl)pyrazolo-1,5-apyrimidine-3-carboxylic acid

Introduction to 5,7-Dimethyl-6-(3-methylbenzyl)pyrazolo-1,5-apyrimidine-3-carboxylic acid (CAS No. 656817-41-3)

5,7-Dimethyl-6-(3-methylbenzyl)pyrazolo-1,5-apyrimidine-3-carboxylic acid, identified by its CAS number 656817-41-3, is a structurally complex heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to the pyrazoloapyrimidine class, a scaffold known for its broad spectrum of biological activities and potential therapeutic applications. The presence of multiple functional groups, including methyl and benzyl substituents, contributes to its unique chemical properties and reactivity, making it a valuable candidate for further investigation.

Thepyrazoloapyrimidine core is a fused bicyclic system consisting of a pyrazole ring linked to an pyrimidine ring. This structural motif has been extensively studied due to its ability to interact with various biological targets, particularly enzymes and receptors involved in critical cellular processes. Themethyl andbenzyl groups in 5,7-Dimethyl-6-(3-methylbenzyl)pyrazolo-1,5-apyrimidine-3-carboxylic acid not only influence the compound's solubility and metabolic stability but also serve as handles for further chemical modifications, enabling the development of novel derivatives with enhanced pharmacological profiles.

In recent years, there has been a surge in research focused on identifying new therapeutic agents derived frompyrazoloapyrimidine scaffolds. These compounds have shown promise in various preclinical studies as inhibitors of kinases, phosphodiesterases, and other enzymes implicated in diseases such as cancer, inflammation, and infectious disorders. Thecarboxylic acid moiety in the title compound provides a site for potential prodrug formulations or conjugation with other bioactive molecules, enhancing its utility in drug design.

The synthesis of 5,7-Dimethyl-6-(3-methylbenzyl)pyrazolo-1,5-apyrimidine-3-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the core heterocyclic system efficiently. The introduction of substituents likemethyl andbenzyl groups often necessitates protective group strategies to prevent unwanted side reactions.

The pharmacological evaluation of 5,7-Dimethyl-6-(3-methylbenzyl)pyrazolo-1,5-apyrimidine-3-carboxylic acid has revealed intriguing biological activities. Preliminary studies suggest that this compound exhibits inhibitory effects on certain kinases associated with tumor growth and progression. Additionally, its interaction with DNA repair enzymes has been explored, indicating potential applications in oncology and anti-inflammatory therapies. Thecarboxylic acid group may also contribute to its binding affinity by forming hydrogen bonds with target proteins.

TheMolecular Modeling studies of 5,7-Dimethyl-6-(3-methylbenzyl)pyrazolo-1,5-apyrimidine-3-carboxylic acid have provided insights into its binding mode with biological targets. Computational simulations have helped identify key residues involved in interactions with enzymes such as tyrosine kinases and phosphodiesterases. These findings have guided the design of more potent analogs by optimizing steric hindrance and electronic properties.

TheMechanism of Action of this compound is under active investigation. Initial data suggest that it may disrupt signaling pathways by inhibiting key enzymes or modulating receptor activity. Further research is needed to elucidate the precise molecular events mediating its therapeutic effects. TheSafety Profile of 5,7-Dimethyl-6-(3-methylbenzyl)pyrazolo-1,5-apyrimidine-3-carboxylic acid is being evaluated through in vitro toxicity assays to assess its potential as a lead compound for clinical development.

TheSynthesis Optimization of this compound remains an ongoing challenge due to the complexity of its structure. Researchers are exploring novel synthetic routes that improve efficiency while maintaining high enantiomeric purity. Advances in flow chemistry and biocatalysis may offer solutions to some of these challenges.

TheBioavailability andMetabolism of 5,7-Dimethyl-6-(3-methylbenzyl)pyrazolo-1,5-apyrimidine-3-carboxylic acid are critical factors determining its suitability for therapeutic use. Studies using animal models have begun to address these aspects, providing valuable data on absorption distribution metabolism excretion (ADME) properties.

The future directions for research on 5,7-Dimethyl-6-(3-methylbenzyl)pyrazolo-1,5-apyrimidine-3-carboxylic acid include exploring its potential as an antiviral agent or against resistant bacterial strains. Additionally,
the development of prodrugs or nanoparticles for targeted delivery could enhance its therapeutic efficacy.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:656817-41-3)5,7-Dimethyl-6-(3-methylbenzyl)pyrazolo-1,5-apyrimidine-3-carboxylic acid
A1169304
Purity:99%
Quantity:1g
Price ($):240.0
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